molecular formula C27H22N2O4S B11226688 N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226688
M. Wt: 470.5 g/mol
InChI Key: RFXSCTJDIATVNF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methyl group, and a carboxamide group attached to a dibenzo[c,e][1,2]thiazine core. The presence of the 5,5-dioxide functional group further distinguishes this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: The dibenzo[c,e][1,2]thiazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenesulfonamide derivative. This reaction is often carried out under acidic conditions with a dehydrating agent to facilitate ring closure.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the dibenzo[c,e][1,2]thiazine core with a benzyloxyphenyl halide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the dibenzo[c,e][1,2]thiazine derivative is reacted with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., benzyl chloride), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic benefits.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the benzyloxyphenyl and carboxamide groups. It is known for its antihypertensive and diuretic properties.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a similar thiazole ring but differ in their substitution patterns. They are studied for their antimicrobial and anticancer activities.

    2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide derivatives: These compounds have a similar core structure and are investigated for their potential as PI3Kδ inhibitors, with applications in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

6-methyl-5,5-dioxo-N-(4-phenylmethoxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C27H22N2O4S/c1-29-25-16-11-20(17-24(25)23-9-5-6-10-26(23)34(29,31)32)27(30)28-21-12-14-22(15-13-21)33-18-19-7-3-2-4-8-19/h2-17H,18H2,1H3,(H,28,30)

InChI Key

RFXSCTJDIATVNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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